6,7-Dimethoxyflavone

Drug metabolism Cytochrome P450 Pharmacokinetics

6,7-Dimethoxyflavone (CAS 26964-27-2) is a position-specific methoxyflavone scaffold indispensable for SAR studies. The 6,7-substitution pattern uniquely determines cytochrome P450 metabolic stability and GABAA receptor binding affinity, ruling out generic substitution. Essential for flavonoid bioavailability research, P-glycoprotein-mediated chemoresistance screening, and multi-target Alzheimer’s models. Ensure experimental reproducibility—procure the confirmed 6,7-substituted flavone with ≥98% purity.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 26964-27-2
Cat. No. B3050560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyflavone
CAS26964-27-2
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H14O4/c1-19-16-8-12-13(18)9-14(11-6-4-3-5-7-11)21-15(12)10-17(16)20-2/h3-10H,1-2H3
InChIKeyXZRIVAKQBKTLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyflavone (CAS 26964-27-2): Chemical Identity and Structural Baseline for Procurement


6,7-Dimethoxyflavone (CAS 26964-27-2, molecular formula C17H14O4, molecular weight 282.29 g/mol) is a naturally occurring dimethoxyflavone characterized by two methoxy substituents at the 6- and 7-positions of the flavone A-ring [1]. It belongs to the broader class of methoxylated flavonoids, which are distinguished from hydroxylated flavonoids by enhanced metabolic stability and altered pharmacological profiles [2]. The compound is commercially available through major chemical suppliers for research purposes, with reported physical properties including a melting point of 188–189°C and purity specifications typically ≥98% .

Why 6,7-Dimethoxyflavone Cannot Be Replaced by Generic Flavone or Alternative Dimethoxyflavone Isomers in Research


Within the dimethoxyflavone subclass, the specific positioning of methoxy groups on the flavone scaffold produces profound differences in biological target engagement, metabolic fate, and functional outcomes that preclude generic substitution. The methoxylation pattern (e.g., 6,7- vs. 5,7- vs. 7,8-dimethoxy substitution) determines which cytochrome P450 isoforms metabolize the compound and at what rate [1], dictates binding affinity to receptor targets such as the benzodiazepine site of GABAA receptors [2], and influences inhibitory potency against enzymes including aromatase and cholinesterases [3]. Procurement decisions based solely on the "dimethoxyflavone" class designation risk selecting a compound with substantially different metabolic stability, off-target activity, or functional potency than required for the intended experimental application.

Quantitative Differentiation Evidence for 6,7-Dimethoxyflavone (CAS 26964-27-2) vs. Structural Analogs


Metabolic Stability Differentiation: 5,7-Dimethoxyflavone vs. Alternative Methoxyflavone Substitution Patterns

Among fully methylated flavones, 5,7-dimethoxyflavone demonstrates superior metabolic stability compared to compounds with alternative methoxy substitution patterns. This directly impacts experimental reproducibility in cellular and in vivo models. [1]

Drug metabolism Cytochrome P450 Pharmacokinetics Microsomal stability

Aromatase Inhibitory Potency: Retention of Activity in Methylated vs. Hydroxylated Flavones

While 5,7-dimethoxyflavone showed poor aromatase inhibition compared to its unmethylated analog chrysin, other fully methylated flavones (7-methoxyflavone and 7,4′-dimethoxyflavone) maintained equipotent activity to their hydroxylated counterparts. This demonstrates that methylation does not uniformly abolish target engagement—the outcome depends critically on substitution pattern. [1]

Aromatase inhibition Hormone-dependent cancer Chemoprevention CYP19A1

GABAA Receptor Benzodiazepine Site Affinity: Skrofulein (4',5-Dihydroxy-6,7-dimethoxyflavone) vs. Dinatin

Skrofulein (4',5-dihydroxy-6,7-dimethoxyflavone), which contains the 6,7-dimethoxyflavone core scaffold, exhibits distinct binding affinity for the benzodiazepine site of GABAA receptors compared to the structurally related flavone dinatin (4',5,7-trihydroxy-6-methoxyflavone). Both compounds function as antagonists or weak partial agonists based on GABA-ratio analysis. [1] [2]

GABAA receptor Benzodiazepine binding site CNS pharmacology Neuroactive flavonoids

Acetylcholinesterase (AChE) Inhibitory Potency: 5-Hydroxy-6,7-dimethoxyflavone Derivative

A synthetic derivative incorporating the 6,7-dimethoxyflavone core (5-Hydroxy-40-(3-((ethyl)(2-Methoxybenzyl)amino)butoxy)-6,7-dimethoxyflavone) demonstrates potent and selective acetylcholinesterase inhibitory activity with defined IC50 values across species orthologs. [1]

Acetylcholinesterase inhibition Alzheimer's disease research Neurodegeneration Cholinergic system

Methylation-Dependent Enhancement of Antiproliferative Potency: Methoxylated vs. Hydroxylated Flavones in Cancer Cells

Methylation of the flavone scaffold at the 5,7-positions dramatically enhances antiproliferative potency in human oral cancer cells compared to hydroxylated analogs. This class-level finding establishes the functional importance of methoxy substitution for anticancer activity. [1]

Cancer cell proliferation Oral squamous cell carcinoma SCC-9 cells Methoxylation

Antiproliferative Activity of 6-Hydroxy-5,7-dimethoxyflavone in Multi-Drug Resistant Cancer Models

6-Hydroxy-5,7-dimethoxyflavone (a 6,7-dimethoxyflavone derivative) and structurally related methoxylated flavonoids from Zeyheria montana demonstrate antiproliferative activity against multiple human tumor cell lines, including those expressing multi-drug resistance phenotypes. [1]

Multi-drug resistance NCI-ADR/RES Breast cancer K562 leukemia

Validated Research Application Scenarios for 6,7-Dimethoxyflavone and Its Derivatives


Metabolic Stability Reference Standard for Methoxyflavone Structure-Activity Relationship (SAR) Studies

Due to the established quantitative differences in intrinsic clearance among methoxyflavones (Clint ranging from 13 mL/min/kg for 5,7-dimethoxyflavone to 161 mL/min/kg for 4′-methoxyflavone), 6,7-dimethoxyflavone serves as a critical comparator in SAR studies examining the relationship between methoxy substitution pattern and cytochrome P450-mediated metabolism. Researchers investigating flavonoid bioavailability should include 6,7-dimethoxyflavone as a position-specific control when profiling new methoxyflavone derivatives. [1]

GABAA Receptor Benzodiazepine Site Pharmacophore Validation and Antagonist Control

Skrofulein (4',5-dihydroxy-6,7-dimethoxyflavone), containing the 6,7-dimethoxyflavone core, has been quantitatively characterized as a benzodiazepine site ligand with IC50 = 22.7 μmol/L and GABA-ratio = 1.20, indicating antagonist/weak partial agonist activity. This compound serves as a structurally defined negative control or comparator for validating new flavonoid-based GABAA receptor ligands. Its ~17.5-fold lower potency compared to dinatin (IC50 = 1.3 μmol/L) provides a useful dynamic range for benchmarking novel compounds. [2]

Multi-Drug Resistant (MDR) Cancer Cell Line Screening Panel Component

The demonstrated activity of 6-hydroxy-5,7-dimethoxyflavone and 5-hydroxy-6,7-dimethoxyflavanone against NCI-ADR/RES (P-glycoprotein-expressing MDR breast cancer) and K562 leukemia cells supports the inclusion of 6,7-dimethoxyflavone derivatives in screening panels designed to identify compounds that retain efficacy against drug-resistant tumor phenotypes. This application is particularly relevant for oncology research programs seeking to overcome P-glycoprotein-mediated chemoresistance. [3]

Multifunctional Alzheimer's Disease Research Tool (AChE Inhibition + Anti-Aβ Aggregation)

Synthetic derivatives incorporating the 6,7-dimethoxyflavone scaffold exhibit sub-micromolar acetylcholinesterase inhibition (human AChE IC50 = 0.25 μM) combined with significant inhibition of both self-induced and Cu2+-induced Aβ aggregation (69–86% inhibition). This dual activity profile makes 6,7-dimethoxyflavone-based compounds valuable research tools for investigating multitarget therapeutic strategies in Alzheimer's disease models, a capability not shared by simpler flavone scaffolds. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.